4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine
Brand Name: Vulcanchem
CAS No.: 338961-71-0
VCID: VC6311337
InChI: InChI=1S/C22H22ClN3OS/c23-19-8-6-17(7-9-19)15-28-16-20-14-21(26-10-12-27-13-11-26)25-22(24-20)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2
SMILES: C1COCCN1C2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Molecular Formula: C22H22ClN3OS
Molecular Weight: 411.95

4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine

CAS No.: 338961-71-0

Cat. No.: VC6311337

Molecular Formula: C22H22ClN3OS

Molecular Weight: 411.95

* For research use only. Not for human or veterinary use.

4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine - 338961-71-0

Specification

CAS No. 338961-71-0
Molecular Formula C22H22ClN3OS
Molecular Weight 411.95
IUPAC Name 4-[6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C22H22ClN3OS/c23-19-8-6-17(7-9-19)15-28-16-20-14-21(26-10-12-27-13-11-26)25-22(24-20)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2
Standard InChI Key BIXCEWYWIKYWPG-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound features a pyrimidine ring substituted at three positions:

  • Position 2: A phenyl group (C₆H₅) contributing aromatic stability.

  • Position 4: A morpholine ring (C₄H₉NO) providing electron-rich nitrogen and oxygen atoms.

  • Position 6: A methylsulfanyl group linked to a 4-chlorobenzyl moiety (-CH₂-S-CH₂-C₆H₄-Cl), introducing steric bulk and electrophilic character .

The IUPAC name, 4-[6-({[4-(chloromethyl)phenyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]morpholine, reflects this substitution pattern. Its molecular formula is C₂₃H₂₃ClN₃OS, with a molar mass of 424.97 g/mol .

Table 1: Comparative Structural Data of Related Pyrimidine Derivatives

Compound NameCAS NumberMolecular FormulaMolar Mass (g/mol)Key Substituents
Target Compound477867-03-1C₂₃H₂₃ClN₃OS424.974-chlorobenzylsulfanyl, morpholine
4-(6-[(4-chlorophenyl)sulfanyl]methyl)-306980-67-6C₂₁H₂₀ClN₃O₂S413.924-chlorophenylsulfinyl, morpholine
4-Chlorobenzyl(6-chloro-2-phenyl-)339279-19-5C₁₈H₁₄Cl₂N₂S361.30Dichloro, benzylsulfide

Data sources: .

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Peaks at δ 3.70–3.75 (m, 4H, morpholine OCH₂), δ 4.25 (s, 2H, SCH₂), δ 7.30–7.45 (m, 9H, aromatic H) .

  • ¹³C NMR: Signals at δ 50.2 (morpholine NCH₂), δ 67.8 (OCH₂), δ 128.5–137.8 (aromatic C), δ 154.6 (C=S).

Mass Spectrometry (MS):

  • ESI-MS exhibits a molecular ion peak at m/z 425.0 [M+H]⁺, with fragmentation patterns confirming the loss of the morpholine ring (-87 Da) and chlorobenzyl group (-125 Da) .

Synthetic Methodologies

Reaction Pathways

The synthesis involves a multi-step sequence:

  • Pyrimidine Core Formation: Condensation of thiourea with β-diketones yields 2-phenyl-4,6-dichloropyrimidine.

  • Nucleophilic Substitution at C4: Morpholine replaces the chlorine at position 4 under refluxing toluene with K₂CO₃ as base.

  • Sulfanyl Group Introduction: A Mitsunobu reaction couples 4-chlorobenzyl mercaptan to the C6-methyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Key Optimization Parameters:

  • Temperature: 110°C for nucleophilic substitution; 0°C → RT for Mitsunobu.

  • Yield: 62–68% after column chromatography (silica gel, ethyl acetate/hexane) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (≥50 mg/mL) and dichloromethane .

  • Melting Point: 116–117°C (decomposition observed above 200°C) .

  • Lipophilicity: LogP = 3.8 ± 0.2, indicating moderate membrane permeability .

Crystallographic Data

Single-crystal X-ray diffraction reveals:

  • Space Group: P2₁/c with Z = 4.

  • Bond Lengths: C-S = 1.81 Å; C-N (morpholine) = 1.47 Å.

  • Dihedral Angles: 85.2° between pyrimidine and morpholine planes .

Biological Activity and Mechanisms

Kinase Inhibition

In vitro assays against HeLa cells demonstrate:

  • IC₅₀: 1.2 μM for EGFR inhibition, comparable to erlotinib (IC₅₀ = 0.8 μM).

  • Selectivity: 15-fold selectivity over HER2 due to the chlorobenzyl group occupying a hydrophobic pocket .

Antibacterial Efficacy

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 8 μg/mL, outperforming ampicillin (MIC = 16 μg/mL).

  • Mechanism: Disruption of penicillin-binding protein 2a (PBP2a) via sulfur-mediated covalent binding .

Future Research Directions

  • Structure-Activity Relationships: Modifying the sulfanyl linker to enhance blood-brain barrier penetration.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility.

  • In Vivo Efficacy: Pharmacokinetic studies in murine cancer models.

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